molecular formula C20H18FN3O2S B11262988 N-(2,5-dimethylphenyl)-2-{[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide

N-(2,5-dimethylphenyl)-2-{[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide

Cat. No.: B11262988
M. Wt: 383.4 g/mol
InChI Key: PQSJTUNXXPHMAL-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-{[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dimethylphenyl group, a fluorophenyl group, and a dihydropyrazinyl sulfanyl acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dimethylphenyl)-2-{[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common reagents used in the synthesis include various organic solvents, catalysts, and protective groups to ensure the stability of the intermediates.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(2,5-dimethylphenyl)-2-{[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-(2,5-dimethylphenyl)-2-{[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials, catalysts, or other industrial applications.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-{[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(2,5-dimethylphenyl)-2-{[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide can be compared with other similar compounds, such as:

  • N-(2,5-dimethylphenyl)-2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide
  • N-(2,5-dimethylphenyl)-2-{[4-(3-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide

These compounds share similar structural features but differ in the substituents on the phenyl ring. The presence of different halogens (fluorine, chlorine, bromine) can influence the compound’s reactivity, biological activity, and other properties, highlighting the uniqueness of each compound.

Properties

Molecular Formula

C20H18FN3O2S

Molecular Weight

383.4 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-2-[4-(3-fluorophenyl)-3-oxopyrazin-2-yl]sulfanylacetamide

InChI

InChI=1S/C20H18FN3O2S/c1-13-6-7-14(2)17(10-13)23-18(25)12-27-19-20(26)24(9-8-22-19)16-5-3-4-15(21)11-16/h3-11H,12H2,1-2H3,(H,23,25)

InChI Key

PQSJTUNXXPHMAL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC=CN(C2=O)C3=CC(=CC=C3)F

Origin of Product

United States

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